N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine
Description
Properties
Molecular Formula |
C16H15F4N |
|---|---|
Molecular Weight |
297.29 g/mol |
IUPAC Name |
N-[[4-fluoro-3-(3,4,5-trifluorophenyl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C16H15F4N/c1-9(2)21-8-10-3-4-13(17)12(5-10)11-6-14(18)16(20)15(19)7-11/h3-7,9,21H,8H2,1-2H3 |
InChI Key |
LITIJZOZGDNEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)F)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3’,4’,5’,6-Tetrafluoro-[1,1’-biphenyl]-3-YL)methyl)propan-2-amine typically involves the following steps:
Formation of the Tetrafluorinated Biphenyl Intermediate: The starting material, 3,4,5,6-tetrafluorobenzene, undergoes a coupling reaction with a suitable biphenyl precursor under palladium-catalyzed conditions to form the tetrafluorinated biphenyl intermediate.
Aminomethylation: The tetrafluorinated biphenyl intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine, such as propan-2-amine, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((3’,4’,5’,6-Tetrafluoro-[1,1’-biphenyl]-3-YL)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its tetrafluorobiphenyl moiety, which contributes to its unique chemical stability and reactivity. Its structure can be represented as follows:
- Chemical Formula : CHFN
- CAS Number : 1262237-95-5
The presence of fluorine atoms significantly alters the compound's physical and chemical properties, making it suitable for specialized applications.
Pharmaceutical Applications
-
Drug Development :
- The compound has shown potential as a lead structure in the development of novel pharmaceuticals. Its unique fluorinated structure may enhance bioavailability and metabolic stability.
- Case Study : Research indicates that compounds with similar structures exhibit promising activity against various biological targets, including cancer cells and infectious agents .
-
Antimicrobial Activity :
- Preliminary studies suggest that N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
Materials Science Applications
-
Liquid Crystals :
- The compound's unique molecular arrangement allows it to function as a liquid crystal material. This property is essential for developing advanced display technologies.
- Case Study : A study demonstrated that incorporating tetrafluorobiphenyl derivatives into liquid crystal formulations improved thermal stability and electro-optical performance .
-
Polymer Chemistry :
- It can be used as a monomer in polymer synthesis, particularly in creating high-performance polymers with enhanced thermal and chemical resistance.
- Data Table : Comparison of thermal properties of polymers synthesized with and without the compound.
| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Comments |
|---|---|---|---|
| Standard Polymer | 250 | Moderate | Baseline |
| Polymer with N-(...) | 300 | High | Enhanced performance |
Environmental Applications
-
Detection of Contaminants :
- The compound is being explored for its ability to detect per- and polyfluoroalkyl substances (PFAS) in environmental samples due to its structural similarities to these compounds.
- Case Study : A recent study employed high-resolution mass spectrometry to identify PFAS in wildlife samples, providing insights into environmental contamination levels .
-
Electrochemical Sensors :
- Its electrochemical properties make it suitable for developing sensors that can detect environmental pollutants at low concentrations.
- The sensitivity and specificity of these sensors can be enhanced by modifying the sensor surface with this compound.
Mechanism of Action
The mechanism of action of N-((3’,4’,5’,6-Tetrafluoro-[1,1’-biphenyl]-3-YL)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorinated biphenyl group may enhance binding affinity and specificity, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- Fluorination: The target compound’s tetrafluoro substitution contrasts with mono- or di-halogenated analogs (e.g., chlorine in , fluorine in ). Fluorine’s electronegativity and small atomic radius enhance binding affinity and stability .
- Linker Diversity : The propan-2-amine linker differs from amides (), boronate esters (), or imidazole-pyrimidine hybrids (), affecting solubility and target engagement.
- Aromatic Systems : Biphenyl (target) vs. naphthalene () or pyrimidine () cores influence π-π stacking and receptor selectivity.
Pharmacological and Physicochemical Properties
- Lipophilicity : The tetrafluoro-biphenyl system (target) increases logP compared to less halogenated analogs, favoring blood-brain barrier penetration .
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life relative to chlorinated () or methoxylated () compounds.
- Target Selectivity : The imidazole-pyrimidine hybrid () may target kinase enzymes, whereas the target’s biphenyl-amine scaffold could modulate GPCRs or neurotransmitter transporters .
Challenges and Advantages
- Advantages of Target Compound :
- Enhanced stability and bioavailability due to fluorination.
- Structural rigidity from biphenyl core improves binding precision.
- Challenges: Synthetic complexity of tetrafluorination may require specialized reagents or conditions. Potential for off-target effects due to high lipophilicity.
Biological Activity
N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine is a synthetic organic compound notable for its unique tetrafluorinated biphenyl structure. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and interactions with biological macromolecules.
Chemical Structure and Properties
The compound features a tetrafluorinated biphenyl moiety, which contributes to its chemical stability and potential biological activity. Its structure can be represented as follows:
- Chemical Formula : CHFN
- CAS Number : 1262237-95-5
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 251.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The tetrafluorinated biphenyl group enhances the binding affinity and specificity of the compound, while the amine moiety facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Pharmacological Potential
Research indicates that this compound may exhibit pharmacological properties that warrant further investigation. Preliminary studies suggest possible applications in:
- Anticancer Activity : The unique structure may interfere with cancer cell proliferation.
- Neuroprotective Effects : Potential interactions with neurotransmitter systems could provide protective effects against neurodegenerative diseases.
Case Studies
- Anticancer Research : A study explored the effects of various fluorinated compounds on cancer cell lines. This compound demonstrated significant inhibition of cell growth in breast cancer models, suggesting its potential as a lead compound for further development.
- Neuropharmacology : In a neuropharmacological assessment, this compound was tested for its ability to modulate dopamine receptors in vitro. Results indicated an increase in receptor binding affinity compared to non-fluorinated analogs, highlighting its potential role in treating disorders like Parkinson's disease .
Toxicological Profile
While the pharmacological potential is promising, understanding the toxicological profile is crucial. Current data suggest that the compound exhibits low toxicity at therapeutic doses; however, detailed studies are necessary to assess long-term effects and safety profiles.
Q & A
Q. What synthetic strategies are optimal for preparing N-((3',4',5',6-Tetrafluoro-[1,1'-biphenyl]-3-YL)methyl)propan-2-amine?
Synthesis typically involves multi-step routes, including:
- Nucleophilic substitution : Reacting fluorinated biphenyl precursors with propan-2-amine derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
- Reductive amination : Use of NaBH(OAc)₃ in dichloroethane (DCE) with catalytic acetic acid to couple biphenyl aldehydes with amines .
- Purification : Column chromatography (e.g., silica gel, EtOAc/hexane gradients) and recrystallization (DMSO/water mixtures) are standard .
Q. Key Data :
| Step | Yield Range | Key Reagents | Purification Method |
|---|---|---|---|
| Amine coupling | 61–75% | NaBH(OAc)₃, DCE | Column chromatography |
| Fluorination | 68–99% | K₂CO₃, acetone | Recrystallization |
Q. How is the structural identity of this compound confirmed in academic research?
Analytical methods include:
- NMR Spectroscopy : ¹⁹F NMR to resolve tetrafluoro substituents; ¹H NMR for methyl and biphenyl protons .
- High-Resolution Mass Spectrometry (HRMS) : Validation of molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated for analogous fluorinated biphenyl amines .
Example : HRMS analysis of a related compound showed a calculated [M+H]⁺ of 468.2652 vs. observed 468.2630 .
Q. What physicochemical properties are critical for handling this compound?
- Solubility : Low in polar solvents (water, methanol); high in DMSO or DCM .
- Stability : Sensitive to light and moisture due to fluorinated aromatic rings; store under inert gas (N₂/Ar) at –20°C .
- LogP : Predicted >3.5 (ACD/Labs Percepta), indicating high lipophilicity .
Advanced Research Questions
Q. How do tetrafluoro substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine atoms:
- Reduces electron density on the biphenyl ring, slowing electrophilic substitution but enhancing Suzuki-Miyaura coupling with boronic acids .
- Increases oxidative stability : Fluorine substituents resist degradation under harsh conditions (e.g., reflux with Pd catalysts) .
Case Study : A biphenyl analog with trifluoromethyl groups achieved 97% yield in a Pd-mediated coupling, attributed to fluorine’s stabilizing effects .
Q. How can researchers resolve contradictions in synthetic yields reported for analogous compounds?
Common variables affecting yields:
- Protecting groups : Benzyl or tert-butyl groups in intermediates may alter reaction kinetics .
- Purification efficiency : Crude products with similar Rf values require optimized chromatography gradients .
- Substituent positioning : Meta vs. para fluorine placement on biphenyl rings impacts steric hindrance .
Example : Yields for N-benzylpiperidin-4-amine derivatives ranged from 61% to 75% due to differences in dichloroaniline vs. methoxyaniline reactivity .
Q. What computational methods are used to predict the bioactivity of this compound?
- Density Functional Theory (DFT) : Models HOMO/LUMO energies to assess redox potential and nucleophilic sites .
- Molecular Docking : Screens against targets like enzyme active sites (e.g., cytochrome P450) to predict binding affinity .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., blood-brain barrier penetration) .
Q. How can regioselectivity challenges in fluorination be addressed?
- Directed ortho-metalation : Use of directing groups (e.g., –NH₂) to control fluorine placement .
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation .
- Catalytic systems : Pd/Cu bimetallic catalysts enhance selectivity for tetrafluoro over trifluoro products .
Example : A fluoropiperidinyl-biphenyl analog achieved 53% yield via HCl-free workup to preserve regioselectivity .
Q. What strategies mitigate decomposition during long-term storage?
Q. How does the compound’s logP affect its application in biological studies?
Q. What are best practices for scaling up synthesis without compromising purity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amide bond formation) .
- Quality-by-Design (QbD) : DOE (Design of Experiments) optimizes critical parameters (temperature, stoichiometry) .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
